![molecular formula C18H20O4S4 B14391434 [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene CAS No. 90127-79-0](/img/structure/B14391434.png)
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene is a complex organic compound characterized by its unique structure, which includes multiple sulfonyl and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene typically involves multi-step organic reactions. One common method includes the condensation of sulfur-containing intermediates with benzene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the production efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Known for its use in malonic ester synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Sulfur compounds: Various sulfur-containing compounds with different oxidation states.
Uniqueness
What sets [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene apart is its specific combination of sulfonyl and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90127-79-0 |
|---|---|
Formule moléculaire |
C18H20O4S4 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
[2,2-bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H20O4S4/c1-3-25(19,20)18(26(21,22)4-2)17(23-15-11-7-5-8-12-15)24-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
TZLVZKLXPOSOHG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(=C(SC1=CC=CC=C1)SC2=CC=CC=C2)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
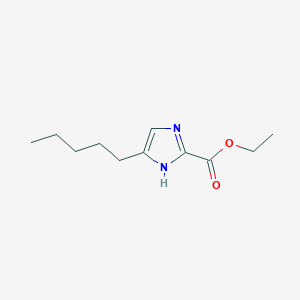
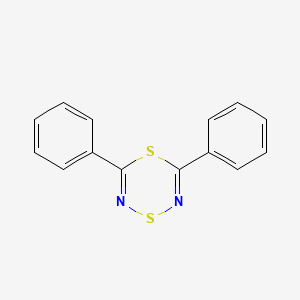
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
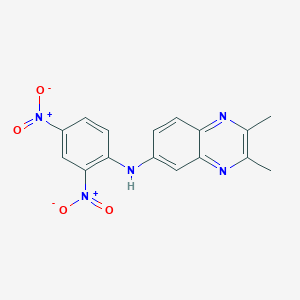
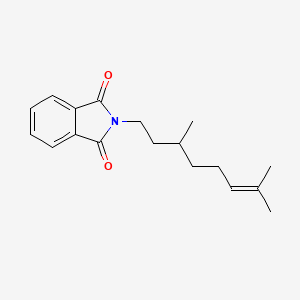
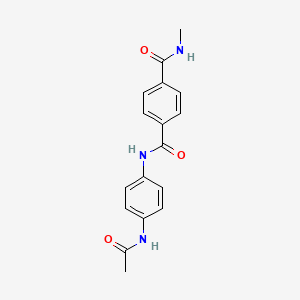
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
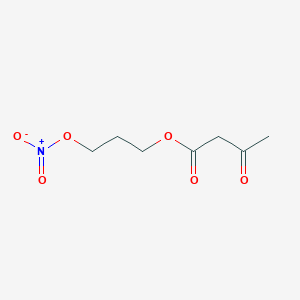
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

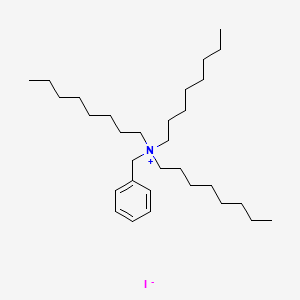
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
